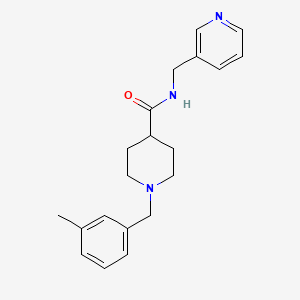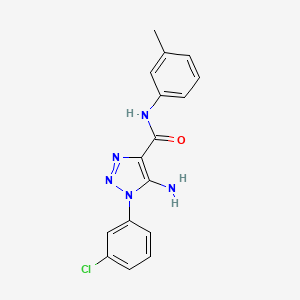
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research. MP-10 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and addiction.
Wirkmechanismus
The exact mechanism of action of 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a dopamine D3 receptor antagonist, which could explain its neuroprotective and antidepressant effects. This compound has also been shown to modulate the activity of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could explain its potential therapeutic effects in Parkinson's disease and addiction. This compound has also been shown to increase the expression of BDNF, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could be to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to explore its potential as a treatment for other disorders, such as anxiety and schizophrenia. Additionally, future research could focus on developing more potent and selective derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and anti-addictive effects, making it a promising candidate for the treatment of various disorders. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for other disorders.
Synthesemethoden
The synthesis of 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzylamine with 3-pyridinecarboxaldehyde to form the intermediate 1-(3-methylbenzyl)-3-pyridinecarboxaldehyde. This intermediate is then reacted with piperidinecarboxylic acid to form this compound. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, which makes it a promising candidate for the treatment of this disorder. This compound has also been shown to have antidepressant effects in animal models of depression and has been suggested as a potential treatment for this disorder. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-4-2-5-17(12-16)15-23-10-7-19(8-11-23)20(24)22-14-18-6-3-9-21-13-18/h2-6,9,12-13,19H,7-8,10-11,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUXMMSAINONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)
![2-[(3-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5015300.png)

![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)
![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)

![4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B5015353.png)